molecular formula C3H2BrF2N B2666193 3-Bromo-2,2-difluoropropanenitrile CAS No. 2408970-91-0

3-Bromo-2,2-difluoropropanenitrile

Cat. No.: B2666193
CAS No.: 2408970-91-0
M. Wt: 169.957
InChI Key: DHRANMIHJPPKFS-UHFFFAOYSA-N
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Description

3-Bromo-2,2-difluoropropanenitrile is an organic compound with the molecular formula C3H2BrF2N It is characterized by the presence of a bromine atom, two fluorine atoms, and a nitrile group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,2-difluoropropanenitrile typically involves the halogenation of 2,2-difluoropropanenitrile. One common method is the bromination of 2,2-difluoropropanenitrile using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,2-difluoropropanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitrile group, to form carboxylic acids or other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Reduction: The primary product is the corresponding amine.

    Oxidation: Products can include carboxylic acids or other oxidized forms of the nitrile group.

Scientific Research Applications

3-Bromo-2,2-difluoropropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-difluoropropanenitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in the study of molecular interactions and pathways.

Comparison with Similar Compounds

    2-Bromo-2,2-difluoropropanenitrile: Similar structure but with the bromine atom in a different position.

    3-Chloro-2,2-difluoropropanenitrile: Chlorine atom instead of bromine.

    3-Bromo-2,2-difluoropropanoic acid: Carboxylic acid group instead of nitrile.

Uniqueness: 3-Bromo-2,2-difluoropropanenitrile is unique due to the combination of bromine and fluorine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and as a building block for more complex molecules.

Properties

IUPAC Name

3-bromo-2,2-difluoropropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF2N/c4-1-3(5,6)2-7/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRANMIHJPPKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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